4-Chloro-5-fluoro-2-phenylpyrimidine
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Overview
Description
4-Chloro-5-fluoro-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with chlorinating and fluorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms into the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For instance, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine .
Scientific Research Applications
4-Chloro-5-fluoro-2-phenylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. For example, in enzyme inhibition, the compound may mimic the natural substrate, thereby blocking the active site and preventing the enzyme’s catalytic activity .
Comparison with Similar Compounds
5-Fluoro-2-phenylpyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-2-phenylpyrimidine: Lacks the fluorine atom, influencing its chemical behavior and applications.
4-Chloro-5-fluoro-2-methylpyrimidine: Contains a methyl group instead of a phenyl group, altering its steric and electronic properties.
Uniqueness: 4-Chloro-5-fluoro-2-phenylpyrimidine is unique due to the combined presence of chlorine and fluorine atoms, which confer distinct reactivity patterns and binding characteristics. This makes it particularly valuable in designing molecules with specific biological activities .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONSMUUNYHUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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